molecular formula C13H18FNO B1475306 1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol CAS No. 1597958-93-4

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol

Cat. No.: B1475306
CAS No.: 1597958-93-4
M. Wt: 223.29 g/mol
InChI Key: YHLDJKNLWSUNFN-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol is a piperidine derivative featuring a 2-fluorobenzyl substituent and a hydroxyl group at the 4-position of the piperidine ring. The 2-fluorobenzyl group may enhance lipophilicity and influence binding interactions, as seen in structurally related compounds like BAY 41-2272 (a soluble guanylate cyclase activator) .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLDJKNLWSUNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring with a fluorobenzyl group and a hydroxyl group. Its molecular formula can be represented as C12_{12}H16_{16}FNO, indicating the presence of a fluorine atom which may influence its biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as neurotransmitter reuptake or degradation.
  • Cellular Signaling : It can modulate cell signaling pathways, affecting gene expression and cellular responses.

Antidepressant Effects

Research has indicated that derivatives of piperidin-4-ol compounds can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds reduce immobility in forced swim tests, suggesting potential efficacy in treating depression .

Neuroprotective Properties

The neuropharmacological profile of this compound suggests it may protect against neurodegenerative conditions. Compounds with similar structures have demonstrated antioxidant properties and the ability to reduce neuroinflammation, which are critical factors in neuroprotection .

Antimicrobial Activity

Some studies have reported that piperidine derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its interaction with bacterial membranes or enzymes, leading to antibacterial effects .

Case Studies

StudyFindingsImplications
Antidepressant Activity In animal models, compounds similar to this compound reduced immobility time in forced swim tests.Suggests potential for development as an antidepressant.
Neuroprotection Exhibited antioxidant effects in vitro, reducing oxidative stress markers.May be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity Showed significant inhibition of bacterial growth in preliminary assays.Potential for use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Metabolism : It may undergo phase I metabolism primarily via cytochrome P450 enzymes, leading to various metabolites.
  • Excretion : Renal excretion is expected for its metabolites.

Scientific Research Applications

Cardiovascular Applications

1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol has been identified as a potential agent for treating various cardiovascular disorders. It acts as a stimulator of soluble guanylate cyclase, which plays a crucial role in vasodilation and blood pressure regulation.

Key Applications:

  • Hypertension Treatment: The compound has shown efficacy in lowering blood pressure and managing heart failure symptoms. It is particularly useful in treating stable and unstable angina pectoris, peripheral vascular disorders, and arrhythmias .
  • Thromboembolic Disorders: It is also indicated for the treatment of ischemic conditions such as myocardial infarction and stroke, as well as for preventing restenosis after angioplasty procedures .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. A series of compounds based on this structure have been synthesized and evaluated for their activity against various cancer cell lines.

Findings:

  • In Vitro Studies: Compounds derived from this compound exhibited significant anticancer activity against MCF7 breast cancer cells, with some derivatives showing IC50 values as low as 12.09 µg/mL .
  • Molecular Docking: Molecular docking studies have indicated that these compounds interact effectively with key residues in cancer-related proteins, suggesting a targeted approach to cancer therapy .

Neurological Applications

The compound has also been investigated for its potential benefits in treating neurological conditions. It may influence cognitive functions and manage symptoms associated with neurodegenerative diseases.

Potential Uses:

  • Cognitive Enhancement: Research indicates that it may improve learning and memory performance in conditions such as Alzheimer's disease and vascular dementia .
  • Pain Management: The compound may possess analgesic properties that could be beneficial in managing chronic pain syndromes .

Summary of Applications

Application AreaSpecific UsesEvidence/Studies
Cardiovascular DisordersHypertension, heart failure, thromboembolic disordersStimulates soluble guanylate cyclase; multiple studies
Cancer TherapyAnticancer activity against MCF7 cellsIC50 values reported; molecular docking studies
Neurological DisordersCognitive enhancement, pain managementPotential benefits in Alzheimer's and chronic pain

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) : Shares the 2-fluorobenzyl group but replaces the piperidine ring with a triazole-carboxamide moiety. Rufinamide is an antiepileptic drug, highlighting how core structure dictates therapeutic application despite shared substituents .
  • BAY 41-2272 : Contains a 2-fluorobenzyl group attached to a pyrazolo[3,4-b]pyridine core. It activates soluble guanylate cyclase (sGC), suggesting fluorobenzyl groups can enhance enzyme interaction, though the piperidine-based target compound may differ in mechanism .
Halogen and Position Variations
  • 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol : Substitutes chlorine at the 2-position and fluorine at 6-position on the benzyl group. Such halogen variations alter electronic properties and binding affinities compared to the target compound’s single fluorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol C₁₃H₁₈FNO 223.29 Piperidine, hydroxyl, fluorobenzyl ~2.1
Rufinamide C₁₀H₈FN₄O 238.20 Triazole, carboxamide ~1.8
BAY 41-2272 C₁₈H₁₄FN₅ 327.34 Pyrazolo-pyridine, fluorobenzyl ~3.5
1-(4-Fluorobenzyl)-piperidin-4-ol C₁₂H₁₆FNO 209.26 Piperidine, hydroxyl ~1.9

*LogP values estimated using ChemDraw software.

Pharmacological and Biochemical Insights

  • sGC Activation: BAY 41-2272 and YC-1 synergistically activate NO-bound sGC via fluorobenzyl interactions, though the target compound’s piperidine core may limit similar activity .
  • Antiepileptic Activity : Rufinamide’s triazole-carboxamide structure is critical for sodium channel modulation, a mechanism unlikely in piperidine-based analogues .
  • Solubility and Bioavailability : Sulfonyl-piperidine derivatives (e.g., 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid) exhibit higher polarity, suggesting the target compound may have better CNS penetration due to reduced hydrophilicity .

Key Research Findings and Implications

  • Structural Flexibility : Fluorine position (2- vs. 4-) and core heterocycles significantly impact biological activity. The 2-fluorobenzyl group enhances lipophilicity but requires precise positioning for target engagement .
  • Synthetic Challenges : Low yields in fluorobenzyl-containing compounds (e.g., 12–45%) highlight the need for optimized coupling and purification protocols .
  • Therapeutic Potential: While the target compound’s exact activity is underexplored, its structural similarity to sGC activators and CNS-targeting agents warrants further investigation .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol typically involves:

  • Construction or functionalization of the piperidine ring with a hydroxyl group at the 4-position.
  • Introduction of a methyl substituent at the 3-position.
  • N-alkylation of the piperidine nitrogen with a 2-fluorobenzyl moiety.

These steps are often performed in sequence or via intermediates that allow selective substitution and functional group transformations.

Key Intermediates and Starting Materials

Detailed Preparation Methods

Synthesis of 3-Methylpiperidin-4-ol Core

  • Starting from 3-methylpiperidin-4-one , reduction with suitable hydride reagents (e.g., sodium borohydride) affords the corresponding 3-methylpiperidin-4-ol.
  • Literature reports the synthesis of various substituted piperidin-4-ones and their conversion to piperidin-4-ols by reduction and crystallization techniques.

N-Alkylation with 2-Fluorobenzyl Group

  • The nitrogen atom of the 3-methylpiperidin-4-ol is alkylated using 2-fluorobenzyl halides (e.g., 2-fluorobenzyl bromide or chloride).
  • The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile or dimethylformamide.
  • This step yields this compound as the key product.
  • Similar N-alkylation strategies have been reported for related aminopiperidine compounds, yielding moderate to good yields (19–69%) depending on conditions and substrates.

Alternative Synthetic Routes and Intermediates

  • Patents related to the synthesis of fluorobenzyl-substituted piperidines (e.g., pimavanserin analogs) describe methods involving coupling of piperidinyl intermediates with fluorobenzyl derivatives under controlled conditions.
  • These methods involve preparing intermediates according to specific formulas (e.g., Formula A and B in patent literature) and then coupling them to yield the final compound.
  • The choice of protecting groups, solvents, and reaction conditions can vary to optimize yield and purity.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of 3-methylpiperidin-4-one to 3-methylpiperidin-4-ol NaBH4 or similar hydride in protic solvent 70–90% Stereoselective reduction possible
N-Alkylation with 2-fluorobenzyl halide 2-fluorobenzyl bromide, K2CO3, acetonitrile, reflux 50–70% Base-mediated alkylation; moderate to good yields
Purification Recrystallization or chromatography Ethanol or ethyl acetate solvents often used

Research Findings and Optimization Notes

  • The stereochemistry at the 3- and 4-positions of the piperidine ring can influence biological activity and physical properties; thus, stereoselective synthesis or resolution may be necessary.
  • Use of protecting groups on the nitrogen or hydroxyl groups may be employed to improve selectivity during multi-step synthesis.
  • Reaction conditions such as solvent choice, temperature, and base strength significantly affect the N-alkylation step's efficiency and selectivity.
  • Flow chemistry techniques have been explored for related piperidine derivatives to improve safety and scalability.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome
Synthesis of 3-methylpiperidin-4-one Alkylation or condensation reactions on piperidin-4-one precursors Various alkylating agents, bases, solvents 3-methylpiperidin-4-one
Reduction to 3-methylpiperidin-4-ol Hydride reduction (NaBH4, LiAlH4) Protic solvents (ethanol, methanol) 3-methylpiperidin-4-ol (alcohol)
N-Alkylation with 2-fluorobenzyl group Reaction with 2-fluorobenzyl bromide/chloride, base (K2CO3) Aprotic solvents (acetonitrile, DMF), reflux This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol
Reactant of Route 2
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1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol

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